4-Methoxy-1,2-benzoquinone

Catalog No.
S573034
CAS No.
69818-23-1
M.F
C7H6O3
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-1,2-benzoquinone

CAS Number

69818-23-1

Product Name

4-Methoxy-1,2-benzoquinone

IUPAC Name

4-methoxycyclohexa-3,5-diene-1,2-dione

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

KFQRJXIFGJGHTO-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C(=O)C=C1

Synonyms

4-methoxy-1,2-benzoquinone, 4-methoxy-1,2-benzoquinone, radical ion (1-), 4-methoxy-2-benzoquinone, 4-methoxy-ortho-benzoquinone, 4-MOB

Canonical SMILES

COC1=CC(=O)C(=O)C=C1

4-Methoxy-1,2-benzoquinone is a chemical compound that belongs to the class of benzoquinones, which are characterized by their cyclic structure containing two carbonyl groups. The molecular formula for 4-methoxy-1,2-benzoquinone is C${9}$H${10}$O$_{3}$. This compound is recognized for its unique properties, including its ability to undergo various

Typical of quinones, including:

  • Oxidation: The compound can be oxidized further to form more complex structures or degrade into smaller molecules, such as carboxylic acids .
  • Nucleophilic Addition: It reacts with nucleophiles like thiols and amines, leading to the formation of adducts. The rate constants for these reactions have been quantified, indicating a strong reactivity toward thiols like cysteine and glutathione .
  • Redox Reactions: The compound can engage in redox exchanges with various reductants, which may alter its oxidation state and reactivity .

These reactions underscore the compound's versatility in synthetic organic chemistry and its potential applications in biological systems.

4-Methoxy-1,2-benzoquinone exhibits significant biological activities that have garnered attention in pharmacological research. Notably:

  • Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects through covalent bonding with cellular nucleophiles, particularly thiols. This property is being investigated for potential applications in treating conditions like malignant melanoma .
  • Antioxidant Activity: The compound's ability to participate in redox reactions suggests it may play a role as an antioxidant, although the specifics of this activity require further exploration .
  • Antimicrobial Properties: There is emerging evidence suggesting that methoxy-substituted quinones exhibit antimicrobial activities, indicating potential use in developing new antimicrobial agents .

The synthesis of 4-methoxy-1,2-benzoquinone can be achieved through several methods:

  • Oxidation of Catechol: One common method involves the oxidation of catechol in the presence of air or specific oxidizing agents. This process generates 1,2-benzoquinone intermediates that can be further modified to introduce the methoxy group .
  • Wittig Reaction: Another approach includes using the Wittig reaction to convert appropriate precursors into the desired quinone structure .
  • Cerium Ammonium Nitrate Oxidation: Recent methodologies utilize cerium ammonium nitrate as an oxidizing agent to facilitate the transformation of methoxy-substituted phenols into their corresponding quinones .

These methods highlight the synthetic flexibility available for producing 4-methoxy-1,2-benzoquinone.

4-Methoxy-1,2-benzoquinone has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules due to its reactive nature.
  • Pharmaceutical Development: Its biological activities make it a candidate for developing novel therapeutic agents targeting cancer and other diseases.
  • Agricultural Chemistry: Potential applications in pest control have been explored due to its antimicrobial properties .

Research into the interactions of 4-methoxy-1,2-benzoquinone with biological macromolecules has revealed insights into its mechanisms of action:

  • Covalent Bonding with Proteins: The compound's reactivity towards thiols suggests it can modify proteins through covalent bonding, leading to altered protein function and potential cytotoxic effects .
  • Influence on Cellular Pathways: Studies indicate that interactions with cellular components may disrupt normal cellular processes, contributing to its cytotoxicity and therapeutic potential against tumors .

These interaction studies are crucial for understanding how 4-methoxy-1,2-benzoquinone exerts its biological effects.

4-Methoxy-1,2-benzoquinone shares structural similarities with other benzoquinones but possesses unique characteristics due to its specific methoxy substitution. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,4-BenzoquinonePara-substitutedMore stable than 1,2-isomer; widely used in synthesis
2-Methoxy-1,4-benzoquinonePara-substitutedExhibits different reactivity patterns compared to 4-methoxy
5-Methoxy-1,4-benzoquinonePara-substitutedKnown for specific biological activities
3-Methoxy-1,2-benzoquinoneOrtho-substitutedDifferent reactivity profile due to ortho positioning

The unique methoxy group placement on the benzene ring significantly influences the reactivity and biological properties of 4-methoxy-1,2-benzoquinone compared to these similar compounds.

4-Methoxy-1,2-benzoquinone belongs to the ortho-benzoquinone subclass, distinguished by its two ketone groups at the 1- and 2-positions of the benzene ring. Its systematic IUPAC name is 4-methoxycyclohexa-3,5-diene-1,2-dione . Alternative designations include:

  • 4-Methoxy-ortho-benzoquinone
  • 4-Methoxy-1,2-benzenedione
  • CAS Registry Number: 69818-23-1 .

The compound’s methoxy group confers distinct electronic effects, altering its reactivity compared to unsubstituted quinones.

Historical Context and Discovery

The synthesis of 4-methoxy-1,2-benzoquinone was first reported in the late 20th century during investigations into phenolic oxidation pathways. Early studies identified it as the primary product of tyrosinase-catalyzed oxidation of 4-hydroxyanisole (4HA), a reaction critical to understanding melanin biosynthesis and cytotoxic mechanisms . Its isolation from enzymatic reactions underscored its biological relevance, particularly in melanogenesis and oxidative stress responses .

Structural Characterization in Quinone Chemistry

The molecular structure of 4-methoxy-1,2-benzoquinone has been elucidated through spectroscopic and crystallographic methods:

  • X-ray diffraction: Reveals localized double bonds with alternating C–C distances (1.21 Å for C=O bonds) .
  • Spectroscopy:
    • UV-Vis: Absorption maxima at 245 nm and 320 nm, typical of ortho-quinones .
    • NMR: Distinct signals for methoxy protons (δ 3.81 ppm in DMSO-d₆) and quinoid carbonyls (δ 180–190 ppm for C=O) .
  • Mass spectrometry: Molecular ion peak at m/z 138.03 (M⁺), consistent with its molecular formula .

The methoxy group at C4 induces electron-donating effects, stabilizing the quinone moiety and influencing its redox potential .

Relationship to Other Benzoquinone Derivatives

4-Methoxy-1,2-benzoquinone is structurally and functionally distinct from other benzoquinones:

CompoundSubstitution PatternKey Properties
1,4-BenzoquinonePara-quinoneHigher thermal stability, broader redox applications
2-Methoxy-1,4-benzoquinonePara-quinone with C2 methoxyEnhanced solubility in polar solvents
3-Methyl-1,2-benzoquinoneOrtho-quinone with C3 methylIncreased hydrophobicity

These differences underscore how substitution patterns dictate reactivity and biological activity in quinoid systems.

4-Methoxy-1,2-benzoquinone possesses a distinctive molecular architecture characterized by an ortho-quinone core structure with a methoxy substituent at the 4-position [1]. The compound exhibits the molecular formula C₇H₆O₃ with a molecular weight of 138.12 grams per mole [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-methoxycyclohexa-3,5-diene-1,2-dione, reflecting its cyclohexadiene backbone with two ketone functionalities and one methoxy group [1].

The molecular structure features a six-membered aromatic ring system containing two adjacent carbonyl groups characteristic of ortho-benzoquinones [8]. The methoxy substituent (-OCH₃) is positioned para to one of the carbonyl groups, creating an asymmetric substitution pattern that influences both the electronic distribution and conformational preferences of the molecule [1]. The canonical Simplified Molecular Input Line Entry System representation is COC1=CC(=O)C(=O)C=C1, which clearly depicts the connectivity pattern [1].

Conformational analysis reveals that the molecule maintains a predominantly planar geometry, consistent with the aromatic character of the benzoquinone ring system [28]. However, the methoxy group introduces rotational freedom around the carbon-oxygen bond, creating potential conformational isomers depending on the orientation of the methyl group relative to the quinone plane [7]. Density functional theory calculations suggest that the most stable conformation positions the methoxy group in a coplanar arrangement with the aromatic ring to maximize conjugation effects [7].

Crystallographic Data and Molecular Geometry

Crystallographic studies of 4-methoxy-1,2-benzoquinone reveal important structural parameters that define its molecular geometry [30]. The compound exhibits characteristics similar to other ortho-benzoquinone derivatives, with specific geometric features influenced by the methoxy substitution pattern [3] [5]. X-ray diffraction analysis of related methoxy-benzoquinone compounds demonstrates that these molecules typically adopt slightly non-planar conformations in the solid state [3] [5].

The molecular geometry is characterized by localized double bond character within the quinone system, with alternating carbon-carbon and carbon-oxygen bond lengths [30]. Bond length measurements indicate carbon-oxygen double bond distances of approximately 1.220 Angstroms for the quinone carbonyls, while the carbon-carbon bonds within the ring exhibit values ranging from 1.341 to 1.552 Angstroms depending on their position relative to the electron-withdrawing quinone groups [30].

Intermolecular packing arrangements in crystalline 4-methoxy-1,2-benzoquinone are influenced by dipole-dipole interactions between the quinone carbonyl groups and potential hydrogen bonding involving the methoxy oxygen atom [3] [5]. These interactions contribute to the formation of ordered crystal lattices with specific space group symmetries characteristic of substituted benzoquinone compounds [30].

Geometric ParameterValue (Å)Reference
C=O bond length1.220 [30]
C=C bond length1.341 [30]
C-C bond length1.454-1.552 [30]
Ring planarity deviation<0.05 [30]

Physical Properties

Melting and Boiling Points

The thermal properties of 4-methoxy-1,2-benzoquinone reflect the influence of both the quinone functionality and methoxy substitution on intermolecular interactions [8] [11]. While specific melting point data for 4-methoxy-1,2-benzoquinone is limited in the literature, related compounds provide valuable comparative information [10] [11]. The parent 1,2-benzoquinone exhibits a melting point range of 60-70°C with decomposition, indicating the inherent thermal instability of ortho-quinone systems [8].

Comparative analysis with isomeric 2-methoxy-1,4-benzoquinone, which has a reported melting point of 147°C, suggests that the positional isomerism significantly affects thermal stability [11] [13]. The higher melting point of the para-isomer compared to ortho-quinones reflects the greater stability of the 1,4-benzoquinone system relative to 1,2-benzoquinones [8] [11].

Boiling point determinations for 4-methoxy-1,2-benzoquinone are complicated by the compound's tendency to decompose upon heating [8]. Related methoxy-benzoquinone derivatives exhibit predicted boiling points in the range of 246-247°C, though these values represent extrapolated data rather than experimentally determined measurements [11] [13].

Solubility Parameters

The solubility characteristics of 4-methoxy-1,2-benzoquinone are determined by the polar nature of both the quinone carbonyls and the methoxy substituent [1]. The compound exhibits moderate polarity as indicated by its computed XLogP3-AA value of 0.1, suggesting balanced hydrophilic and lipophilic properties [1]. This relatively low partition coefficient indicates greater affinity for polar solvents compared to highly lipophilic compounds [1].

The presence of three hydrogen bond acceptor sites (two quinone oxygens and one methoxy oxygen) combined with zero hydrogen bond donor sites creates a molecular environment favorable for dissolution in aprotic polar solvents [1]. The rotatable bond count of one, corresponding to the methoxy group rotation, provides limited conformational flexibility that may influence solubility in different media [1].

Experimental observations suggest that 4-methoxy-1,2-benzoquinone exhibits solubility in organic solvents such as methanol, with the compound showing very faint turbidity in hot methanol solutions [13]. The polar surface area and electrostatic properties contribute to the overall solvation behavior in various solvent systems [1].

Volatility and Stability

The volatility and stability profile of 4-methoxy-1,2-benzoquinone reflects the inherent reactivity of ortho-quinone systems [8] [12]. Like other 1,2-benzoquinones, this compound exhibits significant instability due to the high electrophilic character of the adjacent carbonyl groups [8]. The compound demonstrates particular reactivity toward nucleophilic species, especially sulfur-containing molecules such as cysteine and glutathione [12].

Kinetic studies reveal that 4-methoxy-1,2-benzoquinone reacts rapidly with thiol compounds, with rate constants on the order of 10⁵ M⁻¹s⁻¹ for cysteine, glutathione, and dithiothreitol [12]. This high reactivity toward cellular nucleophiles contributes to the compound's limited stability under biological conditions [12]. In contrast, the compound shows relatively low reactivity toward other nucleophiles such as arginine and glutamine, with rate constants of ≤1 M⁻¹s⁻¹ [12].

The compound's stability is also influenced by its susceptibility to redox reactions, particularly reduction to the corresponding semiquinone radical [12]. The relatively low reactivity of the semiquinone form toward oxygen (k ≤ 10⁵ M⁻¹s⁻¹) suggests that oxidative cycling may not be a primary degradation pathway under normal conditions [12].

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of 4-methoxy-1,2-benzoquinone exhibits characteristic features typical of methoxy-substituted quinone systems [15] [16]. The compound displays significant absorption above 300 nanometers, where solar radiation is particularly effective, contributing to photochemical reactivity [16]. Comparative spectroscopic studies demonstrate that methoxy-substituted quinones generally exhibit intense absorption at approximately 265 nanometers and weaker absorption bands in the 350-360 nanometer region [27].

The electronic transitions observed in the ultraviolet-visible spectrum correspond primarily to π→π* transitions characteristic of conjugated quinone systems [16] [17]. The bathochromic shift observed in methoxy-substituted benzoquinones relative to unsubstituted analogues reflects the electron-donating nature of the methoxy group and its influence on the molecular orbital energy levels [27]. Computational predictions suggest a bathochromic shift of approximately 15 nanometers for methoxy-substituted quinones compared to their unsubstituted counterparts [27].

The absorption profile of 4-methoxy-1,2-benzoquinone shows similarities to the general ortho-benzoquinone pattern, with the parent 1,2-benzoquinone exhibiting a moderately intense band in the near ultraviolet region with an extinction coefficient of 1370 M⁻¹cm⁻¹ at 389 nanometers [17]. The methoxy substitution is expected to modify both the position and intensity of these absorption bands through electronic effects [15] [27].

Absorption BandWavelength Range (nm)Transition TypeRelative Intensity
Band I350-360π→π*Moderate
Band II~265π→π*High
Band III400-500n→π*Very weak

Infrared Spectral Features

The infrared spectroscopic analysis of 4-methoxy-1,2-benzoquinone reveals characteristic absorption bands that provide insight into the functional group composition and molecular bonding [21] [37]. The quinone carbonyls exhibit strong absorption in the carbonyl stretching region, typically appearing between 1630-1700 cm⁻¹ [13] [21]. For related methoxy-benzoquinone compounds, the carbonyl stretching frequencies are observed at 1696 and 1631 cm⁻¹, indicating the presence of conjugated ketone functionalities [26].

The methoxy group contributes distinctive spectral features, including carbon-oxygen stretching vibrations around 1230 cm⁻¹ [26]. The methyl component of the methoxy substituent produces characteristic carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ region, though these may overlap with other aliphatic carbon-hydrogen stretches [37]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [21].

Comparative infrared studies of substituted benzoquinones demonstrate that the quinone ring system produces characteristic patterns that can be distinguished from other aromatic compounds [37]. The electron-withdrawing nature of the quinone carbonyls influences the vibrational frequencies of adjacent carbon-carbon bonds, creating a unique spectral signature for ortho-benzoquinone derivatives [21] [37].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-methoxy-1,2-benzoquinone through analysis of both ¹H and ¹³C spectra [15] [20]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the asymmetric substitution pattern of the molecule [15]. The methoxy group appears as a singlet in the 3.8-4.0 ppm region, representing the three equivalent methyl protons [15] [22].

The aromatic protons of the quinone ring system appear as distinct multipiples in the 6-8 ppm region, with coupling patterns that reflect the substitution pattern and electronic environment [15] [20]. Comparative studies with related compounds show that the chemical shifts are sensitive to the electron-withdrawing effects of the quinone carbonyls and the electron-donating influence of the methoxy substituent [20] [22].

Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbons as characteristic low-field signals, typically appearing around 180-190 ppm [20] [22]. The methoxy carbon appears around 56 ppm, while the aromatic carbons exhibit chemical shifts in the 120-160 ppm region depending on their proximity to the electron-withdrawing quinone groups and electron-donating methoxy substituent [20] [22]. The asymmetric nature of the molecule results in distinct signals for each carbon environment, providing unambiguous structural confirmation [15] [20].

Computational Predictions of Molecular Properties

Density Functional Theory Investigations

Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 4-methoxy-1,2-benzoquinone [7] [23] [24]. These computational studies employ various functionals, including B3LYP, to investigate structural parameters, harmonic force fields, and vibrational frequencies [7]. The calculations demonstrate that methoxy substitution significantly influences the conformational preferences and electronic distribution within the quinone system [7].

Comparative density functional theory studies of methoxy-substituted benzoquinones reveal that the orientation of the methoxy group affects both structural parameters and harmonic force constants [7]. The stable conformations predicted by correlation-including methods differ qualitatively from those obtained using Hartree-Fock approaches, emphasizing the importance of electron correlation in accurately describing these systems [7]. The agreement between calculated and experimental vibrational frequencies for carbon-carbon and carbon-oxygen modes is generally satisfactory [7].

Density functional theory investigations of quinone systems demonstrate that these compounds exhibit unique electronic structures characterized by closely spaced highest occupied molecular orbitals [23] [34]. For 4-methoxy-1,2-benzoquinone, the calculations predict specific orbital energies and electronic configurations that influence both reactivity and spectroscopic properties [23] [27]. The computational results support experimental observations regarding the bathochromic shifts observed in methoxy-substituted quinones [27].

Molecular Orbital Theory Analysis

Molecular orbital theory analysis of 4-methoxy-1,2-benzoquinone reveals the electronic structure underlying its chemical and physical properties [7] [25] [31]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines the compound's electronic excitation behavior and reactivity patterns [27] [34]. Computational studies indicate that the four highest occupied molecular orbitals are closely spaced in energy, creating a complex electronic manifold [34].

The molecular orbital composition shows significant contributions from both π orbitals associated with the aromatic system and n orbitals localized on the oxygen atoms [31] [34]. The methoxy substitution introduces additional orbital mixing that modifies the energy levels and electronic distribution compared to the unsubstituted parent compound [27]. Frontier molecular orbital analysis provides insights into the regioselectivity and mechanism of chemical reactions involving 4-methoxy-1,2-benzoquinone [25].

Semi-empirical molecular orbital calculations using methods such as Complete Neglect of Differential Overlap with Spectroscopic parameterization provide quantitative assessments of electronic structure [31]. These calculations successfully predict orbital ordering and excited state energy shifts, offering valuable correlations with experimental photoelectron spectroscopic data [31]. The molecular orbital framework explains the electronic transitions observed in ultraviolet-visible absorption spectroscopy [34].

Molecular OrbitalEnergy Level (eV)CharacterReference
HOMO-7.38π [27]
HOMO-1-7.50π [27]
HOMO-2-7.77n [27]
LUMO-3.45π* [27]

The synthesis of 4-methoxy-1,2-benzoquinone represents a significant area of research in organic chemistry, with multiple established methodologies providing access to this important quinone compound. The various synthetic approaches can be categorized into distinct methodological frameworks, each offering unique advantages in terms of reaction conditions, yields, and scalability [2] [3].

Oxidation of 4-Methoxyphenol Derivatives

The oxidation of 4-methoxyphenol derivatives constitutes the most traditional and widely employed approach for synthesizing 4-methoxy-1,2-benzoquinone. This methodology relies on the controlled oxidation of appropriately substituted phenolic precursors to generate the desired quinone structure [2] [4].

Silver Oxide-Mediated Oxidation

Silver oxide represents the classic reagent for oxidizing catechols to ortho-benzoquinones [2] [5]. The reaction proceeds under mild conditions using 4-methoxyphenol as the starting material. The standard protocol involves suspending 2-4 equivalents of silver oxide along with anhydrous sodium sulfate in sufficient dry ether to maintain the substrate in solution [2] [4]. The reaction mixture is stirred for 3-5 minutes at room temperature, followed by filtration and solvent evaporation to yield the quinone product in 85-95% yield [2].

The mechanism involves the two-electron oxidation of the phenolic hydroxyl groups, resulting in the formation of the quinone carbonyl functionalities. The presence of anhydrous sodium sulfate serves as a drying agent, preventing hydrolysis reactions that could compromise product quality [2] [4].

Lead Dioxide Oxidation

Lead dioxide provides an alternative oxidation method that offers advantages in terms of product purification [2] [6]. The procedure involves dissolving the 4-methoxycatechol precursor in benzene and treating with lead dioxide under vigorous shaking conditions. The quinone product precipitates from the reaction mixture upon addition of ligroin, facilitating isolation [2].

This method typically requires elevated temperatures but provides yields in the range of 70-85% [6]. The heterogeneous nature of the reaction allows for straightforward separation of the oxidizing agent from the product mixture. The oxidation of catechol derivatives with lead dioxide proceeds through semiquinone radical intermediates, as demonstrated by electron paramagnetic resonance spectroscopy studies [6].

Oxidizing AgentReaction ConditionsYield (%)Key Advantages
Silver OxideDry ether, room temperature, 3-5 min85-95Mild conditions, high selectivity
Lead DioxideBenzene solvent, heating, precipitation70-85Easy product isolation, scalable

Electrochemical Synthesis Routes

Electrochemical methods have emerged as powerful and environmentally sustainable approaches for quinone synthesis, offering precise control over oxidation potentials and reaction selectivity [3] [7] [8] [9].

Direct Electrochemical Oxidation

The direct electrochemical synthesis of quinones through oxidation of aromatic precursors has been developed as an atom-economic method for carbon-hydrogen bond transformation [3]. The process utilizes reticulated vitreous carbon as the anode material under acidic conditions at pH 1 to favor hydrogen evolution as the cathodic reaction [7] [8].

The electrochemical cell operates under constant current conditions with carefully controlled electrode potentials to ensure complete oxidation of hydroquinone intermediates formed during the oxidative coupling reaction [7]. The method demonstrates excellent scalability, with successful implementation on scales exceeding 100 grams while maintaining yields of 75-90% [8].

Microfluidic Electrochemical Synthesis

Recent advances in flow chemistry have enabled the development of microfluidic electrochemical cells for quinone synthesis [10] [9]. This approach utilizes methanol as a nucleophile to trap phenoxonium cations formed during oxidation, followed by hydrolysis to generate the quinone product [10].

The microfluidic design addresses challenges associated with hydrogen gas formation at the cathode by employing recycling flow systems at increased flow rates [10]. The method provides yields of 79-88% for ortho-quinones and offers advantages in terms of easy separation of supporting electrolytes and green chemistry principles [10] [9].

Electrochemical MethodElectrode SystemReaction ConditionsYield (%)
Direct OxidationRVC anode, Pt cathodepH 1, constant current75-90
Microfluidic FlowCarbon electrodesMethanol nucleophile, recycling79-88

Hydrogen Peroxide-Mediated Oxidation Processes

Hydrogen peroxide-mediated oxidation represents an environmentally benign approach to quinone synthesis, utilizing readily available oxidants under mild reaction conditions [11] [12] [13] [14].

Catalytic Hydrogen Peroxide Oxidation

Silver oxide functions as an effective heterogeneous catalyst for the oxidation of hydroquinone derivatives using 30% aqueous hydrogen peroxide [12] [14]. The reaction proceeds at room temperature with excellent yields of 95% and selectivity exceeding 98% [12]. The catalytic system demonstrates remarkable recyclability, with the silver oxide catalyst maintaining activity for at least five consecutive reaction cycles without significant loss of performance [12].

The reaction mechanism involves the activation of hydrogen peroxide by the silver oxide surface, generating highly reactive oxygen species that facilitate the oxidation of the catechol substrate [11]. The process generates reactive oxygen species as byproducts, including superoxide radicals and hydroxyl radicals, which must be considered in reaction design [11] [13].

Cobalt-Catalyzed Hydrogen Peroxide Systems

Cobalt(II) catalysts have been employed for the oxidation of catechol derivatives using hydrogen peroxide under neutral to slightly alkaline conditions [13]. The reaction proceeds through the initial formation of semiquinone radicals, followed by further oxidation to the quinone product [13]. This system demonstrates the formation of multiple hydroxylated quinone intermediates, as confirmed by mass spectrometry analysis [13].

The cobalt-catalyzed system exhibits enhanced reaction rates in micellar environments, with hexadecyltrimethylammonium bromide increasing the decomposition rate by a factor of three [13]. The process is accompanied by chemiluminescence emission, providing a useful analytical tool for reaction monitoring [13].

Enzymatic Synthesis Pathways

Enzymatic approaches to quinone synthesis offer high selectivity and mild reaction conditions, utilizing naturally occurring oxidative enzymes to facilitate the transformation [15] [16] [17] [18] [19].

Horseradish Peroxidase Systems

Horseradish peroxidase represents a well-established biocatalytic system for the oxidation of catechol substrates to quinones [16] [18]. The enzyme utilizes hydrogen peroxide as a co-substrate, facilitating the two-electron oxidation of 4-methoxycatechol to the corresponding quinone [18]. The reaction proceeds under aqueous buffer conditions at physiological pH values, typically yielding 70-85% of the desired product [18].

The enzymatic mechanism involves the formation of a porphyrin cation-radical/oxoiron complex upon reaction of the ferric heme cofactor with hydrogen peroxide [16]. This high-valent iron species then oxidizes the catechol substrate through single-electron transfer processes, generating semiquinone radical intermediates that undergo further oxidation to the quinone product [16].

Copper Amine Oxidase-Catalyzed Reactions

Copper amine oxidases provide alternative biocatalytic pathways for quinone synthesis, utilizing molecular oxygen as the terminal oxidant [15] [17]. These enzymes contain quinone cofactors that mediate substrate oxidation without direct involvement of the copper center [15]. The oxidation mechanism proceeds through transamination or addition-elimination pathways, depending on the specific enzyme and substrate combination [15].

The quinone cofactors in copper amine oxidases include topaquinone and lysyl tyrosyl quinone, which facilitate the oxidation of primary amine substrates to aldehydes and quinones [15]. These biomimetic systems offer advantages in terms of selectivity and environmental compatibility, operating under aerobic conditions at moderate temperatures [15] [17].

Enzymatic Oxidation Mechanisms

Enzyme SystemCo-substrateMechanismYield (%)
Horseradish PeroxidaseH₂O₂Single-electron transfer70-85
Copper Amine OxidasesO₂Transamination/Addition-elimination60-80

Purification and Characterization Techniques

The successful synthesis of 4-methoxy-1,2-benzoquinone requires robust purification and characterization methodologies to ensure product quality and confirm structural identity [21] [22] [23].

Chromatographic Purification Methods

Silica gel column chromatography represents the primary method for purifying 4-methoxy-1,2-benzoquinone from reaction mixtures . The optimal eluent system consists of ethyl acetate and hexane in a 3:7 volume ratio, which provides effective separation from unreacted catechol starting materials and oxidation byproducts . This chromatographic system achieves high-resolution separation while minimizing product decomposition during the purification process .

High-performance liquid chromatography serves dual purposes for both purification and analytical characterization [21] [22] [24]. Acetonitrile-water gradient systems provide excellent resolution for quantitative analysis, with detection typically performed at 500 nm where quinones exhibit characteristic absorption [21]. Advanced HPLC-MS/MS methods utilizing methanol derivatization have achieved detection limits as low as 0.02-2.06 pg for quinone compounds [21] [22].

Spectroscopic Characterization

Ultraviolet-visible spectroscopy provides rapid identification of 4-methoxy-1,2-benzoquinone through its characteristic absorption maximum at 389 nm with a molar absorptivity of 1370 M⁻¹cm⁻¹ [23]. This spectral signature serves as a primary analytical tool for product identification and quantification .

Nuclear magnetic resonance spectroscopy enables complete structural elucidation of the quinone product [25] [26] [23]. Carbon-13 NMR spectra exhibit characteristic signals at approximately 180 ppm corresponding to the quinone carbonyl carbon atoms [26] [23]. Proton NMR analysis reveals the aromatic proton patterns consistent with the substituted benzoquinone structure [25] [26].

Advanced Analytical Methods

TechniqueKey ParametersApplicationDetection Limits
UV-Vis Spectroscopyλmax = 389 nmIdentification/QuantificationμM range
HPLC-MS/MSMethanol derivatizationTrace analysis0.02-2.06 pg
¹³C NMRδ ~180 ppm (C=O)Structural confirmationmg scale
Cyclic VoltammetryRedox potentialsElectrochemical behaviorμM range

Mass spectrometry, particularly when coupled with derivatization techniques, provides highly sensitive detection and structural confirmation [21] [22]. Methanol derivatization significantly improves ionization efficiency during electrospray ionization, enabling detection of trace quantities of quinone compounds in complex matrices [21] [22].

Infrared spectroscopy contributes complementary structural information through identification of characteristic carbonyl stretching vibrations at approximately 1660 cm⁻¹ [23] [27]. Electrochemical analysis using cyclic voltammetry provides insights into the redox behavior and electrochemical properties of the quinone product [28] [29] [23].

XLogP3

0.1

Other CAS

69818-23-1

Wikipedia

4-Methoxy-1,2-benzoquinone

Dates

Last modified: 04-14-2024

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